Phenyl acetate

Catalog No.
S567838
CAS No.
122-79-2
M.F
C8H8O2
C8H8O2
CH3COOC6H5
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl acetate

CAS Number

122-79-2

Product Name

Phenyl acetate

IUPAC Name

phenyl acetate

Molecular Formula

C8H8O2
C8H8O2
CH3COOC6H5

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

IPBVNPXQWQGGJP-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1

Solubility

PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER
Miscible with oxygenated and chlorinated solvents.
Solubility in water: none
insoluble in water; miscible in alcohol
miscible (in ethanol)

Synonyms

Phenyl Acetic Acid Ester; Acetoxybenzene; NSC 27795; Phenol Acetate;

Canonical SMILES

CC(=O)OC1=CC=CC=C1

Studying Molecular Properties:

  • Understanding structure and reactivity: Phenyl acetate acts as a model compound in various studies investigating the structure and reactivity of organic molecules. Its well-defined structure allows researchers to explore how different functional groups interact and influence its chemical behavior. Source: Santa Cruz Biotechnology:
  • Measuring solubility: Phenyl acetate plays a role in determining the solubility of other compounds. By observing its interaction with various solvents, researchers can gain insights into the factors affecting solubility, crucial in areas like drug development and material science. Source: Santa Cruz Biotechnology:
  • Investigating optical and electrical properties: Phenyl acetate serves as a reference material in studies exploring the optical and electrical properties of various materials. Its well-characterized properties allow researchers to calibrate instruments and compare the behavior of other materials under specific conditions. Source: Santa Cruz Biotechnology:

Exploring Biological Activity:

  • Potential anti-cancer properties: Research suggests that phenyl acetate may possess anti-cancer properties. Studies have shown its ability to prevent depleted uranium-induced transformation of human cells, potentially hindering cancer development. Source: National Institutes of Health: )
  • Investigating ammonia metabolism: Phenyl acetate, along with its derivatives, is being explored for its potential role in understanding and influencing ammonia metabolism in the liver. This research could lead to advancements in the diagnosis and treatment of liver diseases associated with abnormal ammonia levels. Source: National Institutes of Health: )

Phenyl acetate is an organic compound classified as an ester, formed from the reaction of phenol and acetic acid. Its chemical formula is C8H8O2C_8H_8O_2, and it is characterized by a pleasant, fruity aroma, making it a valuable compound in the fragrance industry. Phenyl acetate has a molecular weight of 136.15 g/mol, a melting point of approximately -30 °C, and a boiling point around 195-196 °C . It is commonly used in various applications due to its solubility in organic solvents and its reactivity in chemical synthesis.

Phenyl acetate itself does not have a well-defined mechanism of action in biological systems. However, its breakdown product, phenylacetic acid, exhibits various biological activities. Studies suggest its potential role in reducing blood ammonia levels and targeting specific cancer pathways [, ].

Phenyl acetate is considered to have mild toxicity and is a skin and eye irritant.

  • Flammability: Combustible liquid. Vapor-air mixtures can be explosive above 80°C.
  • Safety Precautions: Standard laboratory safety practices should be followed when handling phenyl acetate, including wearing appropriate personal protective equipment (gloves, goggles) and working in a well-ventilated area.

  • Hydrolysis: When treated with water and a strong base, phenyl acetate can undergo hydrolysis to yield phenol and sodium acetate. The reaction can be represented as:
    C6H5OCOCH3+NaOHC6H5OH+CH3COONa\text{C}_6\text{H}_5\text{OCOCH}_3+\text{NaOH}\rightarrow \text{C}_6\text{H}_5\text{OH}+\text{CH}_3\text{COONa}
  • Fries Rearrangement: This reaction involves the rearrangement of phenyl acetate to produce ortho- and para-hydroxyacetophenones when treated with Lewis acids. This process is significant in synthesizing pharmaceutical intermediates .
  • Transesterification: Phenyl acetate can also be synthesized through transesterification, where it reacts with alcohols to form different esters .

Phenyl acetate exhibits various biological activities, particularly in the field of oncology. It has been identified as an antineoplastic agent, showing potential in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanisms include:

  • Decreased Protein Prenylation: This affects cell signaling pathways involved in cancer progression.
  • Activation of Peroxisome Proliferator-Activated Receptors: This can lead to altered metabolic processes beneficial for cancer treatment.
  • Inhibition of DNA Methylation: This may reactivate tumor suppressor genes .

Phenyl acetate can be synthesized through several methods:

  • Direct Esterification: Reacting phenol with acetic acid or acetic anhydride under acidic conditions.
  • Acetylation of Phenol: Using acetyl chloride as a reagent to introduce the acetyl group into the phenol structure .
  • Transesterification: Involving the reaction of phenol with methyl acetate or other acetates .

These methods vary in efficiency and yield, depending on the reagents and conditions used.

The applications of phenyl acetate are diverse:

  • Fragrance Industry: Utilized for its sweet scent in perfumes and flavorings.
  • Chemical Synthesis: Acts as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals.
  • Solvent: Employed as a solvent for various organic reactions due to its favorable properties .

Research on phenyl acetate's interactions focuses on its biochemical effects, particularly regarding its antitumor activity. Studies have shown that it can influence metabolic pathways related to cancer cell proliferation and differentiation. Its role as a metabolite of phenylalanine also highlights its importance in metabolic studies related to amino acid metabolism .

Phenyl acetate shares similarities with several related compounds, including:

Compound NameChemical FormulaKey Characteristics
Phenylacetic AcidC8H8O2C_8H_8O_2A carboxylic acid derivative that acts as a plant hormone.
AcetophenoneC8H8OC_8H_8OA ketone used in fragrances; has distinct reactivity compared to esters.
Ethyl AcetateC4H8O2C_4H_8O_2An ester with similar functional properties but different applications.

Uniqueness of Phenyl Acetate

Phenyl acetate's uniqueness lies in its specific aromatic structure combined with the ester functionality, which allows it to participate effectively in both fragrance applications and complex

Physical Description

Phenol acetate appears as a clear colorless liquid with a sweetish solvent odor. Difficult to ignite. Used as a laboratory reagent and in the production of some organic chemicals.
Colorless highly refractive liquid with a phenolic odor; [Merck Index]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid

Color/Form

COLORLESS, MOBILE LIQUID
WATER WHITE LIQUID

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

136.052429494 g/mol

Monoisotopic Mass

136.052429494 g/mol

Boiling Point

196 °C
196.00 to 198.00 °C. @ 760.00 mm Hg

Flash Point

176 °F (NFPA, 2010)
176 °F
80 °C

Heavy Atom Count

10

Vapor Density

4.7
Relative vapor density (air = 1): 4.7

Density

1.073 @ 20 °C/4 °C
Relative density (water = 1): 1.07
1.073-1.079

LogP

1.49 (LogP)
1.49

Odor

PHENOLIC ODOR

Melting Point

-30 °C

UNII

355G9R500Y

GHS Hazard Statements

Aggregated GHS information provided by 219 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 219 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 131 of 219 companies with hazard statement code(s):;
H302 (84.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (18.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenyl Acetate is an aromatic fatty acid metabolite of phenylalanine with potential antineoplastic activity. Naturally occurring in mammals, phenylacetate induces differentiation, growth inhibition, and apoptosis in tumor cells. Implicated mechanisms of action include decreased protein prenylation, activation of the peroxisome proliferation-activated receptors, inhibition of DNA methylation, and depletion of glutamine. (NCI04)

Vapor Pressure

0.40 mmHg

Pictograms

Irritant

Irritant

Other CAS

122-79-2

Metabolism Metabolites

PHENYL ACETATE /WAS METABOLIZED TO/ PHENOL, IN MAN; IN PIG; IN RABBIT; AND IN PEA.
The substrate specificity of carboxylesterases (CEs) in various respiratory tract tissues from F344/N-rats, New-Zealand-white-rabbits, and Syrian-hamsters was studied using ion chromatography to quantify hydrolysis rates. Thirteen esters were tested: pentyl-acetate, phenyl-acetate and beta-butyrolactone were used for interspecies comparison. Liver S9 had the most catalytic activity in rats whereas in rabbits and hamsters the values for trachea and nasal S9 were as active or more active than liver for all substrates tested except pentyl-acetate. Lung S9 showed reduced esterase activity relative to the other tissues. ... Straight chain alcohol esters were the most rapidly hydrolyzed and tertiary esters had the slowest hydrolysis rate. ...
The substrate specificity for carboxylic acid esters was determined for phosphoric triester hydrolases and serine esterases. Serum was obtained from 452 individuals, including non diseased person and patients with hyperlipemia. Correlations between enzyme activities, reversible inhibition by EDTA and progressive inhibition by organophosphate compounds and carbamates were made. The hydrolysis of paraoxon (POX), phenylacetate (PA), and beta-naphthylacetate (BNA) was studied. Results indicated that two paraoxonases hydrolyze paraoxon, one sensitive and the other insensitive to EDTA. The EDTA sensitive paraoxonase also hydrolyzed beta-naphthylacetate. The EDTA insensitive hydrolysis of beta-naphthylacetate and phenylacetate was assigned to a serine esterase. The EDTA sensitive hydrolysis of phenylacetate was likely due to more than one enzyme, which may be an arylesterase and a carboxylesterase.
Esterases in human liver microsomes hydrolyzed ... phenylacetate (Vmax 57 +/- 8 mumol/min/g tissue), whereas esterases found in the human liver cytosol hydrolyzed ... phenylacetate (Vmax 37 +/- 2.9 mumol/min/g tissue). ... Human plasma esterase hydrolyzed ... phenylacetate (Vmax 250 +/- 17 mumol/min/mL). ... Phenylacetate hydrolysis involved arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes and carboxylesterase in liver cytosol. ...
For more Metabolism/Metabolites (Complete) data for PHENYL ACETATE (6 total), please visit the HSDB record page.

Wikipedia

Phenyl_acetate
Ungiminorine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

PREPD FROM PHENOL & ACETYL CHLORIDE.
By heating triphenyl phosphate with potassium acetate and alcohol.
Phenol + acetic acid (esterification)

General Manufacturing Information

Plastics Material and Resin Manufacturing
Acetic acid, phenyl ester: ACTIVE

Dates

Modify: 2023-08-15

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